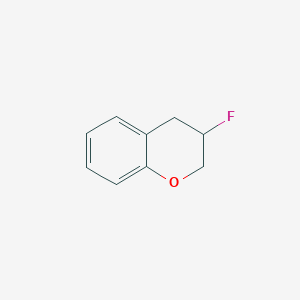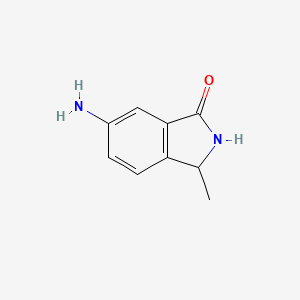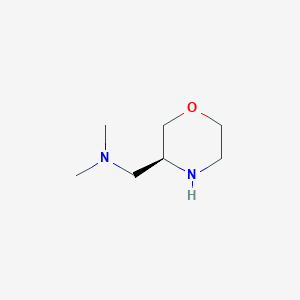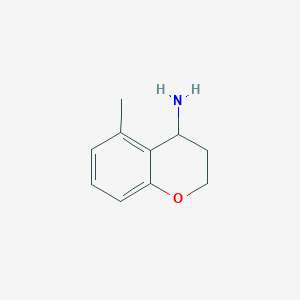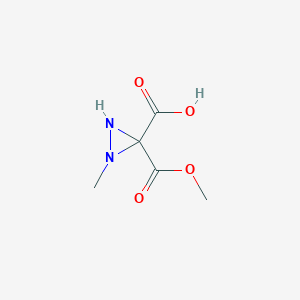![molecular formula C7H14ClNO B11921271 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid ist eine chemische Verbindung mit der Summenformel C7H14ClNO und einem Molekulargewicht von 163,65 g/mol Diese Verbindung ist für ihre einzigartige spirocyclische Struktur bekannt, die aus einem spiro-verknüpften Azaspiroheptan und einer Methanolgruppe besteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid umfasst in der Regel die folgenden Schritte:
Bildung des spirocyclischen Kerns: Der spirocyclische Kern kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines 1,3-Diketons oder eines 1,3-Diamins, unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Methanolgruppe: Die Methanolgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein geeignetes Alkohol-Derivat mit dem spirocyclischen Kern reagiert.
Bildung des Hydrochloridsalzes: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Reaktion mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelauswahl, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Methanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Amin- oder Alkohol-Derivate zu bilden.
Substitution: Der spirocyclische Kern kann nucleophile oder elektrophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Häufige Reagenzien sind Halogene, Alkylhalogenide und Acylchloride.
Hauptprodukte, die gebildet werden
Oxidation: Aldehyde, Carbonsäuren.
Reduktion: Amine, Alkohole.
Substitution: Verschiedene substituierte spirocyclische Derivate.
Wissenschaftliche Forschungsanwendungen
4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Erfforscht auf seine potenziellen therapeutischen Anwendungen, darunter als Arzneimittelkandidat für verschiedene Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien, wie z. B. Polymere und Beschichtungen, aufgrund seiner einzigartigen chemischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand für bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-Azaspiro[2.4]heptan: Fehlt die Methanolgruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
6-Hydroxy-4-azaspiro[2.4]heptan:
4-Azaspiro[2.4]heptan-6-ylamin: Enthält eine Amingruppe anstelle einer Methanolgruppe, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führt.
Die Einzigartigkeit von 4-Azaspiro[2.4]heptan-6-ylmethanolhydrochlorid liegt in seiner spezifischen spirocyclischen Struktur und dem Vorhandensein der Methanolgruppe, die ihm einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
4-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-6-3-7(1-2-7)8-4-6;/h6,8-9H,1-5H2;1H |
InChI-Schlüssel |
ORINXONIWCZIJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(CN2)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



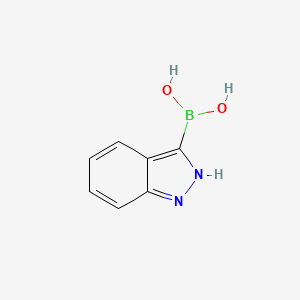
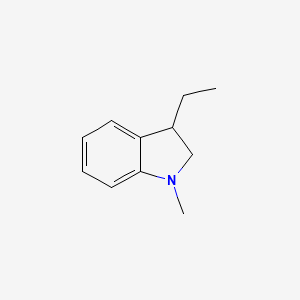



![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)

